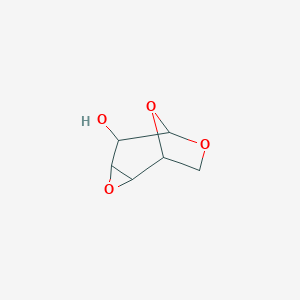
1,6:3,4-Dianhydro-beta-D-altropyranose
説明
Synthesis Analysis
The synthesis of 1,6:3,4-dianhydro-beta-D-altropyranose involves skeletal rearrangements under specific reaction conditions. Karban et al. (2012) demonstrated that fluorination with DAST on 1,6:3,4-dianhydropyranoses leads to products of skeletal rearrangement due to the migration of the tetrahydropyran oxygen or the 1,6-anhydro bridge oxygen (Karban et al., 2012).
Molecular Structure Analysis
The molecular structure of rearranged products from 1,6:3,4-dianhydro-beta-D-altropyranose has been verified using X-ray crystallography. These studies provide crucial insights into the geometric configuration of the synthesized compounds and their structural integrity (Karban et al., 2012).
Chemical Reactions and Properties
The chemical reactions of 1,6:3,4-dianhydro-beta-D-altropyranose with various agents have been explored to synthesize a range of compounds. For instance, Černý (1978) investigated the ammonolysis of 1,6-anhydro-2,4-di-O-tosyl-β-D-glucopyranose and 1,6:3,4-dianhydro-2-O-tosyl-β-D-galactopyranose, leading to the preparation of 4-amino-1,6-anhydro-4-deoxy-β-D-manno- and -β-D-altro-pyranose (Černý, 1978).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure of 1,6:3,4-dianhydro-beta-D-altropyranose derivatives, are crucial for understanding their behavior in various solvents and conditions. These properties are determined through experimental methods including NMR and X-ray crystallography, providing detailed insights into the compound's characteristics.
Chemical Properties Analysis
The chemical properties of 1,6:3,4-dianhydro-beta-D-altropyranose, including reactivity with different chemical agents and stability under various conditions, have been studied to understand its potential applications in synthetic chemistry. The compound's ability to undergo skeletal rearrangements and react with aminosulfur trifluoride to yield products with significant structural changes highlights its versatility in chemical synthesis (Karban et al., 2012).
科学的研究の応用
Renewable Polymers Synthesis
1,6:3,4-Dianhydro-beta-D-altropyranose derivatives, similar to 1,4:3,6-dianhydrohexitols like isosorbide, are explored for their use in synthesizing renewable polymers. These compounds, derived from cereal-based polysaccharides, have been utilized to create or modify polycondensates due to their rigidity, chirality, non-toxicity, and non-petroleum origin. They offer pathways to synthesize high glass transition temperature polymers with excellent thermomechanical resistance, biodegradable polymers, and polymers with specific optical properties due to their chiral nature (Fenouillot et al., 2010).
Membrane Gas Separation
Dianhydro compounds, including those structurally related to 1,6:3,4-Dianhydro-beta-D-altropyranose, are investigated for their potential in membrane gas separation technologies. For example, the study of polyimide membranes synthesized from dianhydride moieties highlights the importance of structural design in enhancing the efficiency of gas separation, suggesting that modifications in the dianhydro structure could lead to improved membrane performance for industrial applications (Wang, Cao, & Chung, 2002).
Antioxidant Activity Analysis
The exploration of antioxidant activity in various compounds, including potential derivatives of 1,6:3,4-Dianhydro-beta-D-altropyranose, provides a basis for the development of new antioxidant agents. Analytical methods for determining antioxidant activity have advanced, incorporating chemical reactions and spectrophotometry to assess the kinetics or equilibrium state of antioxidant reactions, which could be applicable for evaluating the antioxidant potential of dianhydro derivatives (Munteanu & Apetrei, 2021).
Enzyme Stability and Activity
Studies on the enzymology and folding of bacterial beta-glucanases provide insights into how 1,6:3,4-Dianhydro-beta-D-altropyranose derivatives could influence enzyme stability and activity. Structural modifications in enzymes, similar to those proposed for beta-glucanases, might enhance the stability and catalytic efficiency of enzymes used in various industrial and pharmaceutical applications (Heinemann et al., 1996).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-3-5-4(10-5)2-1-8-6(3)9-2/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCSJPPJAVCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(O3)C(C(O1)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337094 | |
| Record name | 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6:3,4-Dianhydro-beta-D-altropyranose | |
CAS RN |
3868-04-0 | |
| Record name | 3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol(non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



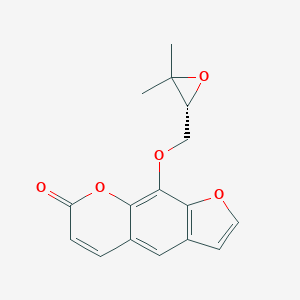
![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)
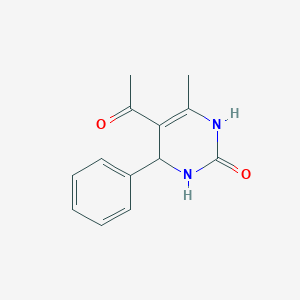
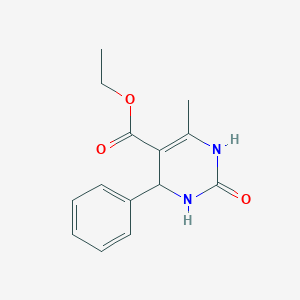
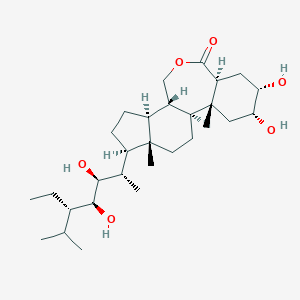
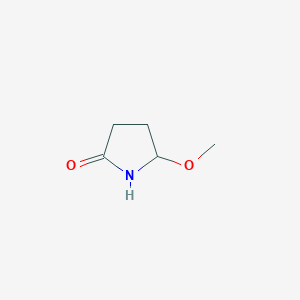
![1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene](/img/structure/B16327.png)
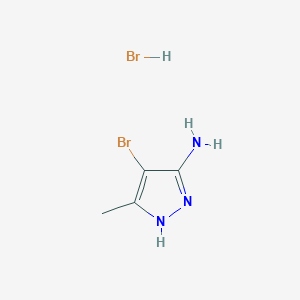
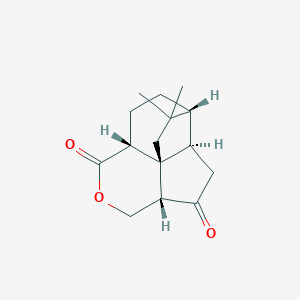
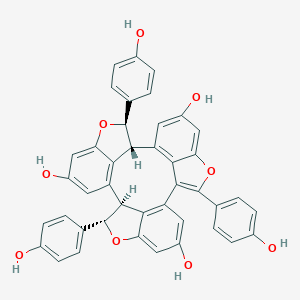
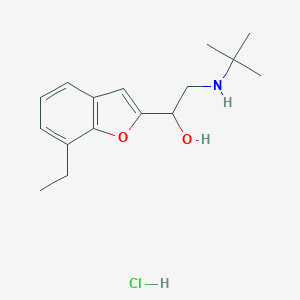
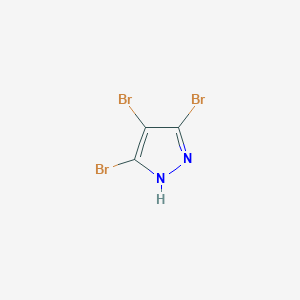

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)